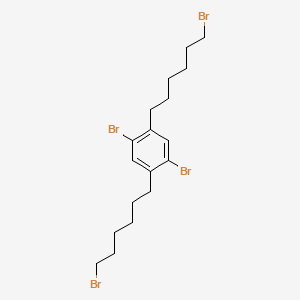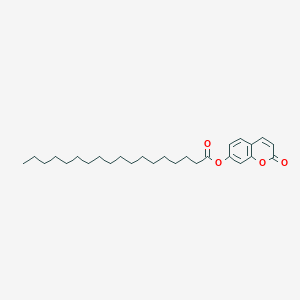![molecular formula C18H14O3 B14280270 1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene} CAS No. 122035-54-5](/img/structure/B14280270.png)
1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(propargyloxy)phenyl] ether: is an organic compound characterized by the presence of two propargyloxy groups attached to a phenyl ether backbone. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity, particularly in the context of click chemistry and polymer science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(propargyloxy)phenyl] ether typically involves the Williamson ether synthesis. This method entails the reaction of 4-hydroxyphenyl ether with propargyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired ether compound .
Industrial Production Methods: Industrial production of Bis[4-(propargyloxy)phenyl] ether may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or copper may also be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[4-(propargyloxy)phenyl] ether can undergo oxidation reactions, particularly at the propargyloxy groups, leading to the formation of carbonyl compounds.
Reduction: Reduction of the compound can yield alcohol derivatives.
Substitution: The propargyloxy groups can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium or copper catalysts are often employed in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl ethers.
Scientific Research Applications
Chemistry: Bis[4-(propargyloxy)phenyl] ether is widely used in the synthesis of polytriazole resins and other polymers. Its propargyloxy groups make it a valuable building block in click chemistry, facilitating the formation of triazole rings .
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. Its ability to undergo click reactions makes it useful in the development of drug delivery systems and bioconjugates .
Industry: Industrially, Bis[4-(propargyloxy)phenyl] ether is employed in the production of high-performance materials, including adhesives, coatings, and composites. Its thermal stability and mechanical properties make it suitable for use in demanding applications .
Mechanism of Action
The mechanism of action of Bis[4-(propargyloxy)phenyl] ether primarily involves its participation in click chemistry reactions. The propargyloxy groups react with azides in the presence of a copper catalyst to form triazole rings. This reaction is highly efficient and selective, making it a powerful tool in synthetic chemistry .
Comparison with Similar Compounds
Bis[4-(4-aminophenoxy)phenyl]propane: This compound also features a phenyl ether backbone but with amino groups instead of propargyloxy groups.
10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: Another similar compound with a more complex structure, used in the synthesis of polyimides.
Uniqueness: Bis[4-(propargyloxy)phenyl] ether is unique due to its propargyloxy groups, which confer distinct reactivity in click chemistry. This makes it particularly valuable in the synthesis of polymers and bioactive molecules, setting it apart from other phenyl ether derivatives .
Properties
CAS No. |
122035-54-5 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
1-prop-2-ynoxy-4-(4-prop-2-ynoxyphenoxy)benzene |
InChI |
InChI=1S/C18H14O3/c1-3-13-19-15-5-9-17(10-6-15)21-18-11-7-16(8-12-18)20-14-4-2/h1-2,5-12H,13-14H2 |
InChI Key |
LLPFLQSTRWYXMG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B14280190.png)
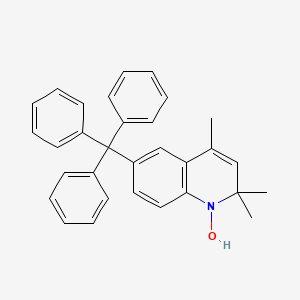
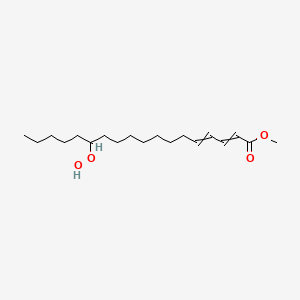
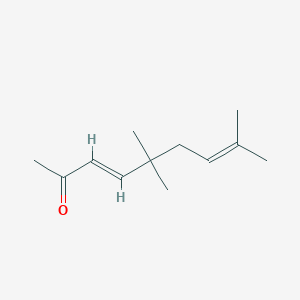
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
phosphane](/img/structure/B14280237.png)
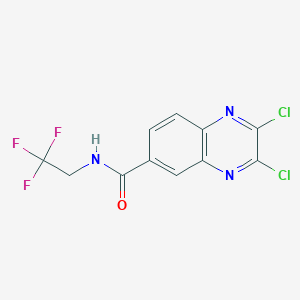
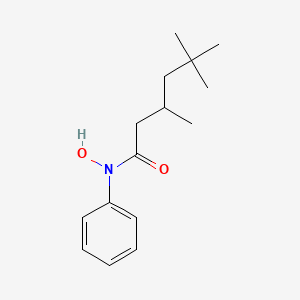


![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
